molecular formula C7H11N3O4S B13595141 methyl 1-methyl-5-(sulfamoylmethyl)-1H-pyrazole-4-carboxylate

methyl 1-methyl-5-(sulfamoylmethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13595141
M. Wt: 233.25 g/mol
InChI Key: YECOKDCMDVZPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-5-(sulfamoylmethyl)-1H-pyrazole-4-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring substituted with a sulfamoylmethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-5-(sulfamoylmethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate pyrazole derivatives with sulfamoylating agents under controlled conditions. One common method includes the use of methyl pyrazole-4-carboxylate as a starting material, which is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(sulfamoylmethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfamoylmethyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium azide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or azido derivatives of the pyrazole ring.

Scientific Research Applications

Methyl 1-methyl-5-(sulfamoylmethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 1-methyl-5-(sulfamoylmethyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfamoylmethyl group can enhance the compound’s binding affinity and specificity for its target, while the pyrazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylate: Similar structure but with a pyrrole ring instead of a pyrazole ring.

    1-Methyl-5-sulfamoyl-1H-pyrrole-2-carboxylic acid: Another pyrrole derivative with a sulfamoyl group and carboxylic acid functionality.

Uniqueness

Methyl 1-methyl-5-(sulfamoylmethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both a sulfamoylmethyl group and a carboxylate ester on the pyrazole ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H11N3O4S

Molecular Weight

233.25 g/mol

IUPAC Name

methyl 1-methyl-5-(sulfamoylmethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C7H11N3O4S/c1-10-6(4-15(8,12)13)5(3-9-10)7(11)14-2/h3H,4H2,1-2H3,(H2,8,12,13)

InChI Key

YECOKDCMDVZPFM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.